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Compound of Interest

Compound Name: Bis-propargyl-PEG10

Cat. No.: B606188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-propargyl-PEG10 is a homobifunctional linker molecule widely utilized in the field of

bioconjugation and drug discovery. It features a central hydrophilic polyethylene glycol (PEG)

spacer of ten ethylene glycol units, flanked by two terminal propargyl groups. These propargyl

groups are reactive partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction, a cornerstone of "click chemistry".[1][2] This reaction enables the efficient and specific

formation of stable triazole linkages with azide-functionalized molecules under mild,

biocompatible conditions.[3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting

conjugates, making Bis-propargyl-PEG10 an invaluable tool for various applications, including

the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of antibody-drug

conjugates (ADCs), and the surface functionalization of nanoparticles.[3][4][5]

Key Applications
PROTAC Synthesis: Bis-propargyl-PEG10 serves as a flexible linker to connect a target

protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. This

ternary complex induces the ubiquitination and subsequent proteasomal degradation of the

target protein.[1][3]
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Bioconjugation: This linker can be used to conjugate peptides, proteins, and other

biomolecules to various substrates, including surfaces, nanoparticles, and other

macromolecules.[6]

Nanoparticle Functionalization: The propargyl groups can be reacted with azide-modified

ligands to functionalize the surface of nanoparticles for targeted drug delivery and imaging

applications.[5][7]

Hydrogel Formation: The bifunctional nature of Bis-propargyl-PEG10 allows for its use as a

crosslinker in the formation of biocompatible hydrogels for tissue engineering and drug

delivery.[6]

Chemical Properties
Property Value

Chemical Name
1,32-dioxa-4,7,10,13,16,19,22,25,28,31-

decaoxa-33-tricont-1-yne

Molecular Formula C24H42O10

Molecular Weight 490.59 g/mol

Appearance White to off-white solid or oil

Solubility Soluble in water and most organic solvents

Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Reaction Conditions
The CuAAC reaction is a robust and versatile method for bioconjugation. The following table

summarizes typical quantitative parameters for a CuAAC reaction using Bis-propargyl-
PEG10. These values may require optimization depending on the specific substrates and

desired outcome.
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Parameter Recommended Range Notes

Bis-propargyl-PEG10 1 - 1.5 equivalents

Can be the limiting reagent or

in slight excess depending on

the experimental design.

Azide-containing Molecule 1 - 1.5 equivalents

A slight excess may be used to

ensure complete reaction of

the linker.

Copper(II) Sulfate (CuSO4) 0.1 - 1.0 equivalents
Precursor for the active Cu(I)

catalyst.

Sodium Ascorbate 1 - 5 equivalents

Reducing agent to generate

and maintain Cu(I). A fresh

solution is recommended.

Ligand (e.g., TBTA, THPTA)
0.5 - 2.0 equivalents (relative

to copper)

Stabilizes the Cu(I) catalyst

and improves reaction

efficiency.

Solvent
Aqueous buffers (e.g., PBS),

DMF, DMSO, t-BuOH/H2O

The choice of solvent depends

on the solubility of the

reactants.

Temperature Room temperature (20-25 °C)
The reaction is typically

efficient at room temperature.

Reaction Time 1 - 24 hours

Reaction progress can be

monitored by TLC, LC-MS, or

other analytical techniques.

Experimental Protocols
Protocol 1: General Protocol for Bioconjugation using
Bis-propargyl-PEG10
This protocol describes a general procedure for the conjugation of two different azide-

containing molecules (Molecule A-N3 and Molecule B-N3) to the Bis-propargyl-PEG10 linker.

This can be adapted for a single molecule or for crosslinking applications.
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Materials:

Bis-propargyl-PEG10

Molecule A-N3 and Molecule B-N3

Copper(II) Sulfate (CuSO4)

Sodium Ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine

(THPTA)

Solvent (e.g., DMF, DMSO, or an aqueous buffer like PBS pH 7.4)

Nitrogen or Argon gas

Reaction vessel

Procedure:

Reagent Preparation:

Prepare stock solutions of all reagents in the chosen solvent. For example, 10 mM Bis-
propargyl-PEG10, 10 mM Molecule A-N3, 10 mM Molecule B-N3, 100 mM CuSO4, 1 M

Sodium Ascorbate (freshly prepared), and 50 mM TBTA.

Reaction Setup:

In a reaction vessel, add the desired amount of Bis-propargyl-PEG10.

Add 1.0-1.2 equivalents of Molecule A-N3.

Add the solvent to achieve the desired reaction concentration (typically 1-10 mM).

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove

oxygen, which can oxidize the Cu(I) catalyst.

Initiation of the First Click Reaction:
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Add the copper/ligand premix: mix the CuSO4 stock solution (0.1 eq) and TBTA stock

solution (0.5 eq) and add to the reaction mixture.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (1-2

eq).

Stir the reaction at room temperature and monitor its progress by an appropriate analytical

method (e.g., LC-MS).

Initiation of the Second Click Reaction:

Once the first reaction is complete (or has reached the desired conversion), add 1.0-1.2

equivalents of Molecule B-N3 to the reaction mixture.

If necessary, add additional catalyst, ligand, and reducing agent.

Continue to stir at room temperature and monitor the progress of the second reaction.

Work-up and Purification:

Once the reaction is complete, the product can be purified using standard techniques such

as column chromatography, preparative HPLC, or dialysis (for biomolecules) to remove

the copper catalyst and unreacted starting materials.

Protocol 2: Synthesis of a PROTAC using Bis-propargyl-
PEG10
This protocol outlines the synthesis of a PROTAC by sequentially clicking an azide-

functionalized E3 ligase ligand and an azide-functionalized target protein ligand to Bis-
propargyl-PEG10.

Materials:

Bis-propargyl-PEG10

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N3)

Azide-functionalized target protein ligand (e.g., a kinase inhibitor with an azide handle)
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CuSO4, Sodium Ascorbate, TBTA

Anhydrous DMF or DMSO

Nitrogen or Argon gas

Procedure:

Follow the reagent preparation and reaction setup steps as described in Protocol 1, using

the azide-functionalized E3 ligase ligand as "Molecule A-N3".

After completion of the first click reaction, purify the mono-clicked intermediate to remove

excess reagents. This can be achieved by preparative HPLC.

Characterize the mono-clicked product by LC-MS and NMR to confirm its identity.

For the second click reaction, dissolve the purified mono-clicked intermediate and 1.0-1.2

equivalents of the azide-functionalized target protein ligand in fresh anhydrous DMF or

DMSO.

Degas the solution and initiate the second click reaction as described in Protocol 1.

Monitor the reaction progress. Upon completion, purify the final PROTAC molecule using

preparative HPLC.

Characterize the final product thoroughly using LC-MS, high-resolution mass spectrometry,

and NMR.

Signaling Pathway and Experimental Workflow
Diagrams
The primary application of Bis-propargyl-PEG10 in drug discovery is in the synthesis of

PROTACs, which hijack the ubiquitin-proteasome system to degrade target proteins.
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Caption: Mechanism of PROTACs utilizing the Ubiquitin-Proteasome System.

The following diagram illustrates a typical experimental workflow for the synthesis and

characterization of a conjugate using Bis-propargyl-PEG10.
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Caption: Experimental workflow for synthesis and characterization.
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Signaling Pathways Targeted by PROTACs Utilizing
PEG Linkers
PROTACs developed using linkers like Bis-propargyl-PEG10 can target a wide array of

proteins involved in various signaling pathways implicated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivation is

a hallmark of many cancers.[8][9] PROTACs can be designed to target and degrade EGFR,

thereby inhibiting downstream signaling.[10]
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Caption: EGFR signaling pathway and PROTAC-mediated degradation.
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BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic

myeloid leukemia (CML).[2] PROTACs can effectively target BCR-ABL for degradation, offering

a therapeutic strategy to overcome resistance to traditional kinase inhibitors.[11][12]
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Caption: BCR-ABL signaling and PROTAC-mediated degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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